Butyl phenyl(phenylcarbamoyl)carbamate
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Overview
Description
Butyl phenyl(phenylcarbamoyl)carbamate is a chemical compound with the molecular formula C18H20N2O3. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl phenyl(phenylcarbamoyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl phenylcarbamate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many compounds of interest .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl phenyl(phenylcarbamoyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates.
Scientific Research Applications
Butyl phenyl(phenylcarbamoyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is employed in the study of enzyme kinetics and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of specialty chemicals, including pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of butyl phenyl(phenylcarbamoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, which influence its biological activity. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparison with Similar Compounds
Butyl phenyl(phenylcarbamoyl)carbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool in scientific research and industrial processes. The compound’s unique properties and potential for further exploration highlight its importance in advancing our understanding of chemistry and biology.
Properties
CAS No. |
21367-12-4 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
butyl N-phenyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-14-23-18(22)20(16-12-8-5-9-13-16)17(21)19-15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H,19,21) |
InChI Key |
KUVSPACEZCUKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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